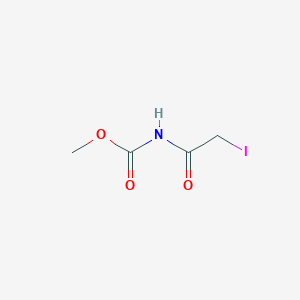

methyl N-(2-iodoacetyl)carbamate

Descripción general

Descripción

Methyl N-(2-iodoacetyl)carbamate is an organic compound with the molecular formula C4H6INO3 It is a derivative of carbamic acid and contains an iodoacetyl group

Mecanismo De Acción

Target of Action

Methyl N-(2-iodoacetyl)carbamate is a carbamate-based compound . Carbamates are known to have a wide range of targets, including enzymes, receptors, and ion channels . .

Mode of Action

Carbamates typically work by inhibiting the activity of certain enzymes, leading to an accumulation of neurotransmitters in the nervous system . This can result in a variety of physiological changes, depending on the specific target and the organism in which it is acting.

Biochemical Pathways

Carbamates are known to affect a variety of biochemical pathways, often leading to an overstimulation of the nervous system .

Pharmacokinetics

Carbamates are generally well absorbed by the body and can be distributed throughout the body’s tissues .

Result of Action

Carbamates can lead to a variety of effects, including overstimulation of the nervous system, muscle weakness, and respiratory depression .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. These can include the presence of other chemicals, the pH of the environment, and the temperature . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl N-(2-iodoacetyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with iodoacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and to ensure high yield. The general reaction scheme is as follows:

Methyl carbamate+Iodoacetyl chloride→Methyl N-(2-iodoacetyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-(2-iodoacetyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the iodo group under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride can reduce the compound to its corresponding alcohol.

Major Products Formed

Substitution: Products depend on the nucleophile used, e.g., N-(2-aminoacetyl)carbamate.

Oxidation: Products may include oxidized derivatives of the carbamate.

Reduction: Products include reduced forms of the carbamate, such as alcohols.

Aplicaciones Científicas De Investigación

Methyl N-(2-iodoacetyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing iodoacetyl groups into molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl N-(2-bromoacetyl)carbamate

- Methyl N-(2-chloroacetyl)carbamate

- Methyl N-(2-fluoroacetyl)carbamate

Uniqueness

Methyl N-(2-iodoacetyl)carbamate is unique due to the presence of the iodo group, which is a good leaving group in substitution reactions. This property makes it more reactive compared to its bromo, chloro, and fluoro analogs, allowing for more efficient chemical modifications.

Actividad Biológica

Methyl N-(2-iodoacetyl)carbamate is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHINO. The compound features a carbamate functional group, which is known for its interactions with biological molecules. The presence of the iodoacetyl moiety enhances its reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles in biological systems. The iodoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity. This mechanism is similar to that observed in other carbamate compounds, which often target acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts .

1. Inhibition of Acetylcholinesterase

Research indicates that this compound may exhibit inhibitory effects on AChE. This enzyme plays a crucial role in the hydrolysis of acetylcholine, and its inhibition can lead to increased neurotransmitter levels, affecting synaptic transmission. Such activity is characteristic of many carbamate insecticides and therapeutic agents aimed at treating neurological disorders .

2. Potential Anticancer Properties

Emerging studies suggest that compounds with similar structural motifs may possess anticancer properties. For instance, related carbamates have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and neuroblastoma . this compound's ability to form covalent bonds could be leveraged to design targeted cancer therapies that disrupt cellular processes essential for tumor growth.

Table 1: Summary of Biological Activities

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicological profile. Carbamates are known for their potential neurotoxic effects due to AChE inhibition, which can lead to cholinergic toxicity characterized by symptoms such as muscle twitching, respiratory distress, and even death in severe cases . Understanding the balance between therapeutic benefits and toxic risks is critical for the development of this compound in clinical settings.

Propiedades

IUPAC Name |

methyl N-(2-iodoacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6INO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXINLFILPTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.